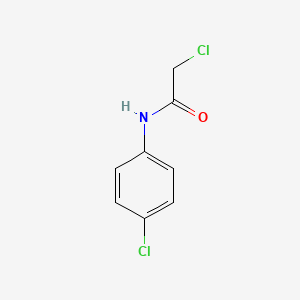
Disodium D-mannose 6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium D-mannose 6-phosphate is a useful research compound. Its molecular formula is C6H13Na2O10P and its molecular weight is 322.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Disodium D-mannose 6-phosphate primarily targets the mannose phosphate isomerase . This enzyme plays a crucial role in the conversion of mannose 6-phosphate to fructose 6-phosphate . Additionally, it acts as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .
Mode of Action
this compound interacts with its target, mannose phosphate isomerase, and is converted to fructose 6-phosphate . This interaction inhibits the adhesion and colonization of uropathogenic Escherichia coli on the urothelium .
Biochemical Pathways
The conversion of this compound to fructose 6-phosphate by mannose phosphate isomerase is a critical step in the glycolysis and pentose phosphate pathways . This compound also plays a significant role in the N-glycosylation pathway .
Pharmacokinetics
It is known that it is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability and bioavailability may be influenced by various factors, including its formulation and the physiological conditions of the individual.
Result of Action
The action of this compound results in the inhibition of bacterial adhesion to the urothelium, thereby preventing urinary tract infections . Additionally, its conversion to fructose 6-phosphate contributes to various metabolic processes, including energy production .
Action Environment
The action of this compound is stable under neutral conditions or in the presence of pyrocatechol . It tends to decompose under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment .
Biochemical Analysis
Biochemical Properties
Disodium D-mannose 6-phosphate interacts with various enzymes, proteins, and other biomolecules. It is converted to fructose 6-phosphate by mannose phosphate isomerase . This conversion is a key step in the glycolysis metabolic pathway, which is essential for energy production in cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to enhance the cellular internalization of proteins via the cation-independent mannose 6-phosphate receptor (M6PR) pathway . This property makes it a potential candidate for drug delivery during cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It serves as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes . This process is crucial for the proper functioning of lysosomes, which are involved in the breakdown and recycling of various biomolecules in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the release of cargo from vesicles composed of mannose-6-phosphate lipid can be temporally controlled due to the enzyme-responsive morphology change of the lipid assembly .
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway . It is converted to fructose 6-phosphate by mannose phosphate isomerase, which is a crucial step in this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. It is known to enhance the cellular internalization of proteins via the cation-independent mannose 6-phosphate receptor (M6PR) pathway .
Subcellular Localization
The subcellular localization of this compound is predominantly in the lysosomes . It serves as a key targeting signal for acid hydrolase precursor proteins that are transported to these organelles .
Properties
CAS No. |
33068-18-7 |
|---|---|
Molecular Formula |
C6H13Na2O10P |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
disodium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2 |
InChI Key |
AKHAALUPXATQSW-UHFFFAOYSA-L |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
physical_description |
White powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)












